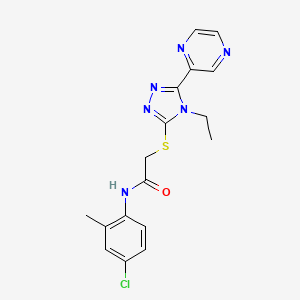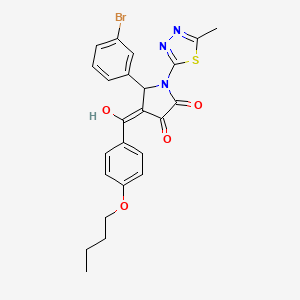
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate: is a chemical compound with the following properties:
Linear Formula: CHClNO
CAS Number: 764653-68-1
Molecular Weight: 435.871 g/mol
This compound belongs to a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers . Unfortunately, analytical data for this specific product is not available, so researchers must confirm its identity and purity independently.
Preparation Methods
Synthetic Routes:: The synthetic route for 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate involves specific reactions and intermediates
Industrial Production:: Information on industrial-scale production methods is scarce. Researchers interested in large-scale synthesis should explore alternative sources or collaborate with experts in the field.
Chemical Reactions Analysis
Reactivity:: This compound likely undergoes various chemical reactions, including:
Oxidation: Potential oxidation reactions may modify functional groups.
Reduction: Reduction processes could alter the compound’s structure.
Substitution: Substituting functional groups may occur under specific conditions.
Common Reagents and Conditions:: While specific reagents and conditions remain elusive, typical organic chemistry reagents (e.g., acids, bases, oxidants, and reducing agents) likely play a role.
Major Products:: The major products formed during reactions with 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate depend on reaction conditions and substrates. Further research is necessary to identify these products conclusively.
Scientific Research Applications
Chemistry::
Biology and Medicine:: Given its unique structure, scientists might investigate its interactions with biological systems, including potential pharmacological properties.
Industry:: Applications in materials science, catalysis, or specialty chemicals could be explored.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unknown. Researchers should investigate molecular targets and pathways to unravel its biological impact.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, you can explore related structures in databases or scientific literature. Highlighting its uniqueness will require comparative analysis.
Properties
CAS No. |
764653-68-1 |
|---|---|
Molecular Formula |
C23H18ClN3O4 |
Molecular Weight |
435.9 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C23H18ClN3O4/c1-15-5-9-19(10-6-15)26-21(28)22(29)27-25-14-16-7-11-20(12-8-16)31-23(30)17-3-2-4-18(24)13-17/h2-14H,1H3,(H,26,28)(H,27,29)/b25-14+ |
InChI Key |
JHTXQZHZMSYSKT-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexyl 4-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B12010852.png)

![2-{[4-Cyclohexyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(Z)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12010863.png)

![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)


![3-Ethyl-2-((3-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12010900.png)

methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)

![[4-bromo-2-[(E)-[[2-(4-fluoroanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate](/img/structure/B12010938.png)


